Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11ClN2O3. It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-chloro-5-formylpyrimidine-6-carboxylate with ethanol under acidic conditions. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides or reduced to yield dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions (room temperature to 50°C).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate, ethyl 4-thio-2-ethoxypyrimidine-5-carboxylate, and ethyl 4-alkoxy-2-ethoxypyrimidine-5-carboxylate.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidines.
Scientific Research Applications
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Properties
CAS No. |
79614-52-1 |
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Molecular Formula |
C9H11ClN2O3 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 |
InChI Key |
GRLKBTHCYBPJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)Cl)C(=O)OCC |
Origin of Product |
United States |
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